REACTION_CXSMILES
|
C(OC([NH:8][CH:9]1[CH2:14][C:13]2[C:15]([O:19][CH3:20])=[CH:16][CH:17]=[CH:18][C:12]=2[S:11][CH2:10]1)=O)(C)(C)C>FC(F)(F)C(O)=O>[CH3:20][O:19][C:15]1[C:13]2[CH2:14][CH:9]([NH2:8])[CH2:10][S:11][C:12]=2[CH:18]=[CH:17][CH:16]=1
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Name
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N-t-butoxycarbonyl-3,4-dihydro-5-methoxy-2H-[1]-benzothiopyran-3-amine
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Quantity
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10 g
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Type
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reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1CSC2=C(C1)C(=CC=C2)OC
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Name
|
|
Quantity
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30 mL
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Type
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solvent
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Smiles
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FC(C(=O)O)(F)F
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solvent is removed in vacuo
|
Type
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ADDITION
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Details
|
the residue is treated with 1N NaOH
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Type
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EXTRACTION
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Details
|
the product is extracted with ether
|
Type
|
DRY_WITH_MATERIAL
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Details
|
After drying over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Name
|
|
Type
|
product
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Smiles
|
COC1=CC=CC2=C1CC(CS2)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |